molecular formula C6H9N3 B1412331 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine CAS No. 1507681-94-8

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine

Cat. No.: B1412331
CAS No.: 1507681-94-8
M. Wt: 123.16 g/mol
InChI Key: OWZUESWAMPZZOV-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties

Preparation Methods

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives . Another approach includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)-EDTA system . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the versatility of its derivatives in various applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZUESWAMPZZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
Reactant of Route 3
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
Reactant of Route 4
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
Reactant of Route 5
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine

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